2,5-dichloro-N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]benzamide
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Overview
Description
2,5-dichloro-N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]benzamide is an organic compound characterized by its benzamide structure with two chlorine atoms at the 2 and 5 positions, and a hydroxy-methyloxolan substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dichlorobenzoic acid and 3-hydroxy-2-methyloxolane.
Amidation Reaction: The 2,5-dichlorobenzoic acid is converted to its corresponding acid chloride using thionyl chloride (SOCl2) under reflux conditions.
Nucleophilic Substitution: The acid chloride is then reacted with 3-hydroxy-2-methyloxolane in the presence of a base such as triethylamine (TEA) to form the desired benzamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2,5-dichloro-N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The carbonyl group in the benzamide can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atoms can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (DCM) as solvent.
Reduction: Lithium aluminum hydride (LiAlH4), tetrahydrofuran (THF) as solvent.
Substitution: Nucleophiles (amines, thiols), polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
2,5-dichloro-N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]benzamide involves its interaction with specific molecular targets. The hydroxy-methyloxolan moiety may facilitate binding to enzymes or receptors, leading to modulation of their activity. The chlorine atoms can enhance the compound’s lipophilicity, improving its ability to penetrate cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
2,5-dichlorobenzamide: Lacks the hydroxy-methyloxolan substituent, resulting in different chemical properties and biological activities.
3-hydroxy-2-methyloxolan-3-yl)methyl]benzamide:
Uniqueness
2,5-dichloro-N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]benzamide is unique due to the combination of its benzamide core with both chlorine atoms and a hydroxy-methyloxolan substituent. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2,5-dichloro-N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15Cl2NO3/c1-8-13(18,4-5-19-8)7-16-12(17)10-6-9(14)2-3-11(10)15/h2-3,6,8,18H,4-5,7H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTAVYPLXHFWIMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCO1)(CNC(=O)C2=C(C=CC(=C2)Cl)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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